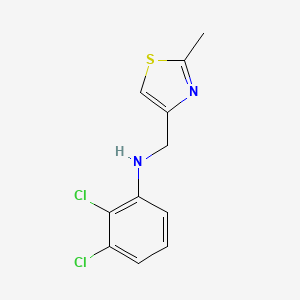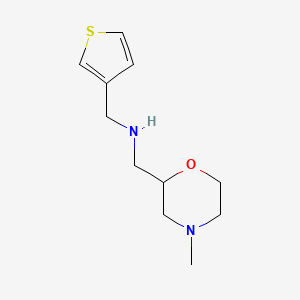
Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate: is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a tetrahydroisoquinoline moiety through a methylcarbamate linkage. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: N-oxides of the tetrahydroisoquinoline moiety.
Reduction: Secondary amines.
Substitution: Derivatives with different substituents replacing the carbamate group.
Applications De Recherche Scientifique
Chemistry: Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate is used as an intermediate in the synthesis of various bioactive molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of tetrahydroisoquinoline derivatives .
Medicine: Its ability to interact with specific molecular targets makes it a promising candidate for further investigation .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Tert-butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- Tert-butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride
- Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate
Comparison: Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate is unique due to its specific substitution pattern on the tetrahydroisoquinoline ring. This structural feature can influence its biological activity and reactivity compared to other similar compounds. For example, the position of the carbamate group and the presence of additional substituents can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile .
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
tert-butyl N-methyl-N-(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17(4)13-6-5-12-10-16-8-7-11(12)9-13/h5-6,9,16H,7-8,10H2,1-4H3 |
Clé InChI |
LMNFSUDYAKHSNY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1=CC2=C(CNCC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Methyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14914164.png)


![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)




![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)
